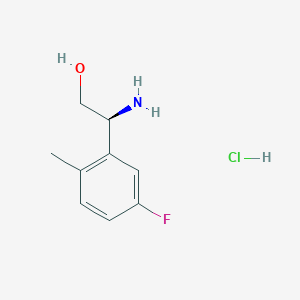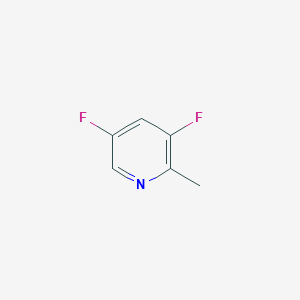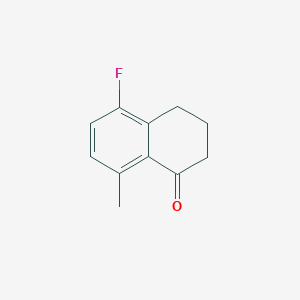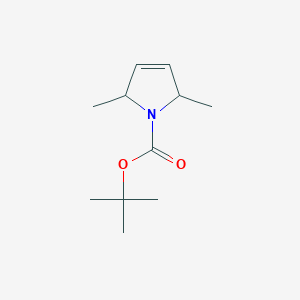
tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate: is an organic compound with the molecular formula C9H15NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate can be synthesized from N-boc-diallylamine. The synthesis involves the following steps:
Formation of N-boc-diallylamine: This intermediate is prepared by reacting diallylamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Cyclization: The N-boc-diallylamine undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to carry out the cyclization reaction.
Purification: Employing techniques such as distillation and crystallization to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, hydrogenated pyrroles, and other functionalized compounds .
Applications De Recherche Scientifique
tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which tert-butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate exerts its effects involves:
Molecular Targets: It interacts with specific enzymes and proteins, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 2,3-dihydro-1H-pyrrole-1-carboxylate
- tert-Butyl 3,4-dihydro-2H-pyridine-1-carboxylate
Uniqueness: tert-Butyl 2,5-dimethyl-2,5-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in synthetic chemistry and various research applications .
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
tert-butyl 2,5-dimethyl-2,5-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-9H,1-5H3 |
Clé InChI |
QABFQTRGKUXCMP-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC(N1C(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


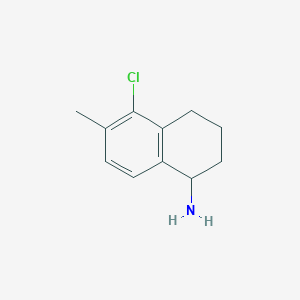



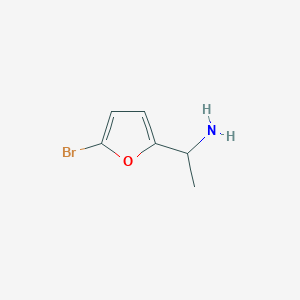

![(1R,2S)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13041108.png)
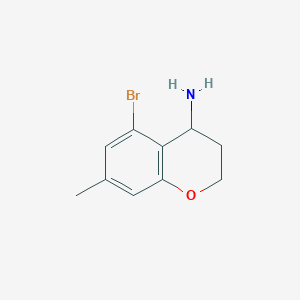
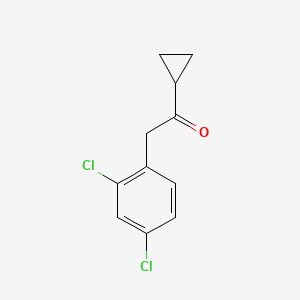
![1,6-Dimethyl-3-(4-(trifluoromethoxy)phenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13041133.png)

